5-Methylnon-4-enedinitrile
Description
5-Methylnon-4-enedinitrile (C₁₁H₁₄N₂) is an aliphatic dinitrile characterized by a nine-carbon backbone with a methyl group at position 5, a double bond at the 4-ene position, and nitrile (-C≡N) functional groups at terminal positions. Its reactivity is influenced by the electron-withdrawing nitrile groups and the steric effects of the methyl substituent.
Properties
CAS No. |
56726-76-2 |
|---|---|
Molecular Formula |
C10H14N2 |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
5-methylnon-4-enedinitrile |
InChI |
InChI=1S/C10H14N2/c1-10(6-2-4-8-11)7-3-5-9-12/h6H,2-5,7H2,1H3 |
InChI Key |
HWGNERYJKMWNBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC#N)CCCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 5-Methylnon-4-enedinitrile, comparisons are drawn with analogous aliphatic dinitriles and unsaturated nitriles. Key properties include molecular structure, physical characteristics, and reactivity.
Table 1: Comparative Analysis of Aliphatic Dinitriles
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Reactivity Notes |
|---|---|---|---|---|
| This compound | C₁₁H₁₄N₂ | 174.25 | Not reported | High reactivity at nitrile sites; isomerization possible at the double bond. |
| Adiponitrile (1,4-Dicyanobutane) | C₆H₈N₂ | 108.14 | 295 | Used in nylon production; hydrolyzes to adipic acid. |
| Glutaronitrile (1,3-Dicyanopropane) | C₅H₆N₂ | 94.12 | 286 | Solvent properties; forms coordination complexes. |
| 2-Methylglutaronitrile | C₆H₈N₂ | 108.14 | 287 | Branched structure reduces crystallinity in polymers. |
Key Findings:
Structural Effects on Physical Properties: The methyl branch in this compound likely lowers its melting point compared to linear analogs (e.g., adiponitrile) due to disrupted molecular packing.
Reactivity Trends: Nitrile groups in all compounds undergo hydrolysis to carboxylic acids or reduction to amines. However, steric hindrance from the methyl group in this compound may slow nucleophilic attacks . Unsaturation in this compound allows for Diels-Alder or hydrogenation reactions, distinguishing it from saturated dinitriles like adiponitrile.
Toxicological Considerations: Aliphatic nitriles generally exhibit acute toxicity via cyanide release during metabolism.
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